molecular formula C13H11ClN2O3 B3038085 3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 73402-27-4

3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

Cat. No.: B3038085
CAS No.: 73402-27-4
M. Wt: 278.69 g/mol
InChI Key: WBDKMRXSDHJUOG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid features a pyridazinone core substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with a propanoic acid chain. Its molecular formula is C₁₄H₁₃ClN₂O₃, with a calculated molecular weight of 292.72 g/mol. The 4-chlorophenyl substituent introduces electron-withdrawing effects, influencing electronic distribution and lipophilicity. This compound is referenced under CymitQuimica Ref. 10-F724300, though commercial availability is listed as discontinued .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-13(18)19/h1-6H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDKMRXSDHJUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205380
Record name 3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73402-27-4
Record name 3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73402-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-chlorophenyl)-6-oxopyridazine. Finally, the pyridazine derivative is reacted with bromoacetic acid to yield this compound .

Chemical Reactions Analysis

3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs differ in the para-substituent on the phenyl ring:

  • Chlorine (Cl) : Electron-withdrawing, increases lipophilicity (LogP ~2.1 estimated).
  • Methyl (CH₃) : Electron-donating, reduces polarity (LogP ~1.8 estimated).
  • Fluorine (F) : Moderately electron-withdrawing, balances lipophilicity (LogP ~1.9 estimated).
Table 1: Comparative Data for Pyridazinone Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS/ID Availability
3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]propanoic acid Cl C₁₄H₁₃ClN₂O₃ 292.72 10-F724300 Discontinued
3-[3-(4-Methylphenyl)-6-oxopyridazin-1-yl]propanoic acid CH₃ C₁₄H₁₄N₂O₃ 258.28 58112-61-1 Available (ChemSpider: 4191158)
3-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]propanoic acid F C₁₄H₁₁FN₂O₃ 274.25 686272-49-1 Discontinued

Physicochemical and Pharmacokinetic Implications

  • The methyl variant, being less polar, may exhibit better absorption but reduced target binding specificity.
  • Solubility : Fluorine’s electronegativity could improve aqueous solubility compared to the chloro analog, though direct data are unavailable.
  • Metabolic Stability : Chlorine’s strong electron-withdrawing effect may slow oxidative metabolism, extending half-life relative to methyl or fluorine analogs .

Research Trends and Commercial Status

  • Discontinued Products : Both chloro and fluoro derivatives are marked as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or efficacy .
  • Methyl Analog : Retains commercial availability (ChemSpider ID: 4191158), implying broader research utility, possibly in early-stage drug discovery for inflammation or oncology .

Other Pyridazinone Derivatives (Brief Overview)

  • [3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N'-hydroxyethanimidamide: A chloro-containing amidine derivative (Mol.
  • 2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid: Features a thiophene substituent, possibly explored for antimicrobial applications .

Biological Activity

3-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H14_{14}ClN3_{3}O2_{2}
  • Molecular Weight : 283.73 g/mol
  • IUPAC Name : this compound

The compound features a pyridazinone core with a chlorophenyl substituent, which is known to influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological activities, including:

  • Anti-inflammatory Effects : Pyridazinone derivatives have been explored for their ability to inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation.
  • Antitumor Properties : Some studies suggest that similar compounds may have anticancer effects by inducing apoptosis in tumor cells or inhibiting tumor growth .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) or phosphodiesterase (PDE), thereby reducing the production of pro-inflammatory mediators .
  • Receptor Interaction : It may interact with specific receptors or signaling pathways that regulate cellular responses to inflammation and tumor growth .

Research Findings and Case Studies

A review of literature provides insights into the biological activity of related pyridazinone compounds:

Compound NameBiological ActivityReference
N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamideAnti-inflammatory
N-(4-bromophenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamideAntitumor
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamideAnalgesic

Case Study: Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of pyridazinones can significantly reduce the levels of pro-inflammatory cytokines in cell cultures. For instance, one study highlighted the effectiveness of a related compound in inhibiting TNF-alpha and IL-6 production in macrophages, suggesting a potential therapeutic application for inflammatory diseases.

Case Study: Antitumor Activity

Another investigation focused on the antitumor potential of pyridazinone derivatives, revealing that certain compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound might also exhibit similar properties, warranting further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.